Product packaging for C 1311(Cat. No.:CAS No. 138154-39-9)

C 1311

Cat. No.: B1681850
CAS No.: 138154-39-9
M. Wt: 350.4 g/mol
InChI Key: CUNDRHORZHFPLY-UHFFFAOYSA-N
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Description

Historical Context and Development as an Antineoplastic Agent

The development of imidazoacridinones like C-1311 is rooted in structure-activity relationship studies of existing chemotherapeutic agents, such as mitoxantrone (B413). mostwiedzy.pl C-1311 emerged as a promising derivative within this new class of antitumor agents. researchgate.netmostwiedzy.pl It has demonstrated activity against experimental models of murine and human colorectal cancers in vitro and in animals. researchgate.net C-1311 has progressed through clinical evaluation, reaching Phase I and Phase II clinical trials for advanced solid tumors and metastatic breast cancer, respectively. nih.govresearchgate.netnih.govresearchgate.net Research indicates its potential efficacy, particularly in breast cancers refractory to other treatments like anthracyclines and taxanes. researchgate.netnih.gov

Classification within the Imidazoacridinone Family of Anticancer Agents

C-1311 is the leading compound in the imidazoacridinone family of anticancer agents. researchgate.net This class of compounds represents a second generation of acridine (B1665455) derivatives developed with the aim of improving efficacy and toxicity profiles compared to earlier acridine-based drugs. mdpi.com Imidazoacridinones are characterized by their distinct chemical structure incorporating both imidazole (B134444) and acridine moieties. medkoo.commostwiedzy.pl

Structural Relationship to Other Acridine Derivatives and Analogs

Symadex (C-1311) is structurally related to other acridine derivatives, particularly those with antineoplastic properties. The acridine ring system is a core component found in various compounds used in medicine, including anticancer agents. mdpi.commdpi.comceon.rs C-1311 can be considered a monomeric imidazoacridinone fragment. nih.gov

Studies comparing C-1311 to other acridine-based compounds, such as 9-amino-1-nitroacridine derivatives like C-1748, highlight structural differences that influence their interactions with biological targets like DNA G-quadruplexes. nih.govcolab.ws While C-1311 has been shown to form defined non-covalent adducts with DNA duplexes and G-quadruplex structures through intercalation, other acridine derivatives may exhibit different binding modes or affinities depending on their specific structural modifications and linkers. researchgate.netmdpi.comnih.govcolab.wsresearchgate.netmostwiedzy.pl The presence of a diaminoethyl side chain and a hydroxyl group attached to the acridinone (B8587238) ring are noted structural features shared with other active imidazoacridinone compounds. mdpi.com

Research findings on the biological activity of C-1311 have revealed multiple mechanisms of action. It is recognized as a DNA-damaging intercalator and an inhibitor of topoisomerase II activity. sigmaaldrich.comresearchgate.netmostwiedzy.plmdpi.comoncotarget.com Additionally, C-1311 has been found to inhibit FLT3 receptor tyrosine kinase and block angiogenesis by targeting the hypoxia-inducible factor-1α (HIF-1α)/vascular endothelial growth factor (VEGF) pathway. sigmaaldrich.comresearchgate.netmostwiedzy.plmdpi.comoncotarget.comnih.gov It can also interfere with the transcriptional activity of the androgen receptor (AR) in prostate cancer cells. mdpi.comnih.govox.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N4O2 B1681850 C 1311 CAS No. 138154-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDRHORZHFPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160508
Record name C 1311
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138154-39-9
Record name C 1311
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Record name C 1311
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Record name 138154-39-9
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Record name C-1311
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Molecular Mechanisms of Action of Symadex C 1311

DNA Intercalation

DNA intercalation is a fundamental mechanism by which C-1311 interacts with genetic material. This process involves the insertion of the planar aromatic ring structure of C-1311 between the base pairs of the DNA double helix aminer.org. This intercalation leads to structural distortions in the DNA, impacting its function and accessibility to enzymes.

Studies utilizing techniques such as NMR spectroscopy and molecular dynamics simulations have provided insights into the mechanism of C-1311 binding to DNA researchgate.nettandfonline.comnih.govmostwiedzy.pl. C-1311 binds to duplex DNA through intercalation researchgate.net. Intermolecular Nuclear Overhauser Effect (NOE) contacts observed between C-1311 and DNA have been instrumental in pinpointing the location of the drug within the DNA helix tandfonline.comnih.gov. These studies indicate that the C-1311 molecule positions itself between adjacent DNA base pairs tandfonline.comnih.gov. The planar nature of the imidazoacridinone core facilitates this insertion into the DNA stack aminer.org.

While some early research suggested a lack of base-sequence specificity for C-1311 binding to DNA researchgate.nettandfonline.com, more recent investigations employing NMR have indicated certain preferences for specific DNA sequences. One study suggested that AG/GA sequences might be preferred binding sites for C-1311 researchgate.netmostwiedzy.pl. Another study, focusing on the related compound C-1305 but with relevance to C-1311, proposed a strong preference for TA/TA dinucleotide steps, followed by TG/CA steps. This study also reported no interaction with duplexes containing exclusively AT/AT, GG/CC, and GA/TC steps researchgate.net. These findings suggest a degree of sequence context-dependent binding for imidazoacridinones, including C-1311.

C-1311 is known to form relatively stable intercalation complexes with DNA duplexes researchgate.nettandfonline.comnih.gov. The stability of these complexes contributes to the sustained disruption of DNA structure and function. Quantitative studies have characterized the binding affinity of C-1311 to DNA. One study reported a binding affinity (Ki) of 1.2 x 10^5 M^-1 and a binding site size of approximately 2.4 base pairs aminer.org. Investigations into other imidazoacridinone derivatives have shown similar binding affinities, generally in the range of 10^5 M^-1, with binding site sizes typically between 2 and 3 base pairs, supporting the prevalence of the intercalative mechanism aminer.org.

Below is a table summarizing representative DNA binding data:

CompoundBinding Affinity (Ki)Binding Site SizeMethodReference
C-13111.2 x 10^5 M^-12.4 bpDNA topoisomerase I unwinding experiments aminer.org
Imidazoacridinones (various)~10^5 M^-12-3 bpVarious biochemical techniques aminer.org

Beyond simple intercalation, C-1311 has been shown to induce the formation of interstrand DNA crosslinks mostwiedzy.plresearchgate.netaacrjournals.orgresearchgate.netmdpi.com. This process, which often occurs following metabolic activation of the drug, involves the covalent linkage of the two strands of the DNA double helix researchgate.netaacrjournals.orgresearchgate.net. Interstrand crosslinks are highly cytotoxic DNA lesions as they present a significant block to DNA replication and transcription machinery. Studies have demonstrated the dose-dependent induction of interstrand crosslinking by C-1311 in various human tumor cell lines, including those derived from colon, breast, and lung cancers aacrjournals.org. The detection of these crosslinks can be influenced by the activity of topoisomerase II, sometimes requiring specific experimental conditions, such as pretreatment with aurinotricarboxylic acid (ATA) or the use of cell lines with low topoisomerase II levels, to prevent TOP2-mediated DNA strand breaks from obscuring the detection of crosslinks aacrjournals.org.

Topoisomerase II (TOP2) Inhibition

In addition to its DNA intercalating properties, a crucial aspect of C-1311's mechanism of action is the inhibition of topoisomerase II (TOP2) researchgate.netnih.govmdpi.comontosight.airesearchgate.netmdpi.comncats.ionih.govaacrjournals.orgnih.gov. TOP2 is an essential enzyme responsible for managing DNA topology by creating transient double-strand breaks, allowing the passage of one DNA duplex through another, and then religating the breaks. This activity is critical for processes like DNA replication, transcription, and chromosome segregation.

C-1311 functions primarily as a topoisomerase II poison researchgate.netnih.gov. Unlike catalytic inhibitors that prevent TOP2 from performing its enzymatic cycle (e.g., by blocking ATP binding or DNA cleavage/religation), TOP2 poisons stabilize the transient covalent complex formed between TOP2 and cleaved DNA researchgate.netnih.gov. By trapping these "cleavable complexes," C-1311 prevents the religation of the DNA strands, leading to the accumulation of potentially lethal double-strand breaks researchgate.net. This stabilization of cleavable complexes has been observed in both cell-free systems and in living cells treated with C-1311 researchgate.net. While some research has explored the possibility of C-1311 interfering with TOP2 catalytic activity, perhaps by affecting ATP binding nih.gov, the predominant and well-characterized mechanism of TOP2 inhibition by C-1311 involves the trapping of cleavable complexes researchgate.netnih.govnih.gov. Studies comparing the potency of C-1311 in inhibiting TOP2 catalytic activity versus trapping cleavable complexes suggest that its primary impact is through the latter mechanism aacrjournals.org.

Stimulation of TOP2-DNA Cleavable Complex Formation

Early studies suggested that C-1311 acted as a TOP2 poison, stabilizing the cleavable complex between TOP2 and DNA, leading to DNA strand breaks. researchgate.netmdpi.comoncotarget.com However, more recent studies have indicated that C-1311 may not primarily function as a cleavable complex inhibitor when compared to agents like etoposide. ashpublications.orgaacrjournals.org Instead, some research suggests it acts as a catalytic inhibitor of TOP2. aacrjournals.orgprobechem.com

Comparative Potency Analysis against TOP2

Compared to classical TOP2 inhibitors, C-1311 appears less potent in inhibiting TOP2 decatenation activity. In one study, the IC50 of C-1311 in a TOP2 assay was reported as 44 µM, whereas mitoxantrone (B413) and daunorubicin (B1662515) had IC50 values of 3 µM and 12 µM, respectively. aacrjournals.orgashpublications.org This suggests C-1311 is approximately 15-fold less potent than mitoxantrone in this context. aacrjournals.org The mechanism of TOP2 inhibition by C-1311 may involve interference with ATP binding to the enzyme. aacrjournals.org

Here is a comparative potency analysis against TOP2:

CompoundTOP2 Decatenation IC50 (µM)
C-131144
Mitoxantrone3
Daunorubicin12
Merbarone149

Data derived from source ashpublications.org.

Receptor Tyrosine Kinase (RTK) Inhibition

Contemporary analysis has revealed structural similarities between C-1311 and known RTK inhibitors, leading to investigations into its effects on these kinases. aacrjournals.orgashpublications.org

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

C-1311 has demonstrated potent inhibitory activity against FLT3. aacrjournals.orgaacrjournals.orgbioworld.com This inhibition occurs at nanomolar concentrations. aacrjournals.orgaacrjournals.orgbioworld.com

Selective Inhibition of Wild-Type FLT3

C-1311 has shown selective inhibition of wild-type FLT3. aacrjournals.orgaacrjournals.orgbioworld.com Studies have reported IC50 values against wild-type FLT3 in the low nanomolar range, specifically between 8 and 15 nM. aacrjournals.orgbioworld.com

Activity against FLT3 Mutants

Beyond wild-type FLT3, C-1311 is also active against common FLT3 mutants, including FLT3-internal tandem duplication (ITD) and FLT3-D835 point mutations. aacrjournals.orgnih.govnih.gov It has demonstrated low nanomolar inhibition (8-15 nM IC50) against the FLT3-D835Y mutant in vitro. aacrjournals.orgbioworld.com While brief exposure can block both wild-type and FLT3-ITD activity, profound and sustained inhibition has been observed particularly for FLT3-ITD mutants. nih.govresearchgate.net This selective targeting of constitutively active FLT3, such as FLT3-ITD, may be crucial for its efficacy against certain leukemia cells. nih.govresearchgate.netresearchgate.net

Here is a summary of C-1311 activity against FLT3:

FLT3 StatusIC50 (nM)
Wild-Type FLT38-15
FLT3-D835Y Mutant8-15
FLT3-ITD Mutant10-35 (cellular cytotoxicity) aacrjournals.org

Data primarily derived from sources aacrjournals.orgaacrjournals.orgbioworld.com. Note: Cellular cytotoxicity IC50s may differ from enzyme inhibition IC50s.

Inhibition of Other Receptor Tyrosine Kinases (e.g., PDGFR, FGFR, VEGFR2, TRKA)

In addition to FLT3, C-1311 has also been observed to inhibit other RTKs, although typically at higher concentrations (low micromolar levels) compared to its effect on FLT3. aacrjournals.orgbioworld.com Inhibition of PDGFR, FGFR (specifically FGFR1 and FGFR2), VEGFR2, and TRKA has been reported. aacrjournals.orgaacrjournals.orgashpublications.orgbioworld.com For instance, inhibition of PDGFR, FGFR1, and KIT was observed at approximately 3-4 µM IC50, while FGFR2 was targeted at an IC50 of around 1.2 µM. ashpublications.org Inhibition of other prominent kinases generally required concentrations greater than 10 µM. ashpublications.org

Here is a summary of C-1311 inhibition of other RTKs:

Receptor Tyrosine KinaseIC50 (µM)
PDGFR~3-4
FGFR1~3-4
FGFR2~1.2
VEGFR2Low µM
TRKALow µM
KIT~3-4
Other prominent kinases>10

Data primarily derived from sources aacrjournals.orgaacrjournals.orgashpublications.orgbioworld.com.

Angiogenesis Pathway Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Symadex has been shown to modulate this pathway, primarily through its effects on hypoxia-inducible factor 1α (HIF-1α). researchgate.netmostwiedzy.plresearchgate.netnih.govmdpi.com

Targeting Hypoxia-Inducible Factor 1α (HIF-1α)

Hypoxia-inducible factor 1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis by upregulating the expression of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF). mostwiedzy.plresearchgate.net

Studies have demonstrated that C-1311 inhibits HIF-1 activity. In a cell-free system, C-1311 prevented HIF-1α binding to an oligonucleotide containing a canonical hypoxia-responsive element (HRE), the DNA sequence that HIF-1α binds to initiate transcription. mostwiedzy.plresearchgate.net This indicates that C-1311 interferes with the interaction between HIF-1α and its DNA target sequences, thereby decreasing its transactivating activity. mostwiedzy.pl While C-1311 did not directly interfere with the HIF-1α protein itself, higher concentrations (10 µM) were observed to decrease HIF-1α protein accumulation. mostwiedzy.plresearchgate.net

Furthermore, C-1311 potently reduced the transcription of a HIF-1-dependent reporter gene and downregulated the expression of the endogenous HIF-1 target gene encoding VEGF. mostwiedzy.plresearchgate.net In colon cancer HCT116 and murine melanoma B16/F10 cells, C-1311 treatment led to a downregulation of VEGF, resulting in decreased VEGF protein expression. mostwiedzy.pl Consistent with this VEGF depletion, C-1311 significantly affected angiogenesis in vivo. A single dose of C-1311 (40 mg/kg) inhibited angiogenesis by 70% in a murine Matrigel plug assay, while continuous low dosing (8 mg/kg/day for 5 days) showed similar inhibition (80%). mostwiedzy.plresearchgate.net Additionally, C-1311 (8 mg/kg/day for 9 days) completely abrogated vascularization of alginate implants containing B16/F10 cells in mice. researchgate.net

These findings indicate that C-1311 exerts anti-angiogenic effects by primarily blocking HIF-1α binding to HRE sequences, leading to reduced transcription and expression of key pro-angiogenic factors like VEGF.

Androgen Receptor (AR) Signaling Modulation

The androgen receptor (AR) is a crucial nuclear receptor that plays a significant role in the development and progression of prostate cancer (PCa). Targeting AR signaling is a major strategy for PCa treatment. C-1311 has been found to possess potent anti-PCa activity, including effects on AR signaling in AR-positive PCa cells. researchgate.netmdpi.comnih.govox.ac.uknih.govmostwiedzy.pl

Inhibition of AR Transactivation Activity

In AR-positive PCa cells, C-1311 has been shown to inhibit the transcriptional activity of AR. researchgate.netmdpi.comnih.govox.ac.uknih.govmostwiedzy.plresearchgate.net This represents a novel mechanism contributing to its anticancer effect. researchgate.netmdpi.comnih.govox.ac.uknih.gov The inhibition of AR transcriptional activity by C-1311 was observed in AR-positive cell lines such as LNCaP. mdpi.comnih.gov

Effects on AR Binding to Androgen Response Elements (ARE)

Mechanistically, C-1311 was found to decrease the binding of AR to the canonical androgen response element (ARE) sequence located in the promoter of the prostate-specific antigen (PSA) gene. mdpi.comnih.govnih.gov The PSA promoter contains AREs to which activated AR binds to regulate PSA expression. mdpi.com Chromatin immunoprecipitation (ChIP) assays in LNCaP cells confirmed that C-1311 significantly reduced the binding of AR to the ARE of the PSA promoter. mdpi.com These results provide evidence that C-1311 interferes with the binding of AR to DNA. mdpi.comresearchgate.net Notably, C-1311 did not affect AR recruitment to an AR-negative binding region in the first intron of PSA. mdpi.com

Impact on Downstream AR-Regulated Protein Expression

The inhibition of AR transcriptional activity by C-1311 leads to a reduction in the expression of AR-regulated genes and proteins. A key downstream effect observed is the reduced protein level of prostate-specific antigen (PSA) in AR-positive PCa cells, such as LNCaP cells. mdpi.comnih.govnih.gov This inhibitory effect on PSA levels was evident even when AR was stimulated with 5-alpha-dihydrotestosterone (DHT). mdpi.com

Transcriptome sequencing analysis further revealed that C-1311 significantly downregulated the transcription of numerous other AR target genes in AR-positive PCa cells. mdpi.comnih.govox.ac.uknih.govresearchgate.net This broad downregulation of AR-regulated genes confirms that C-1311 effectively targets AR transcriptional activity and impacts the expression of proteins downstream of AR signaling. mdpi.com

These findings collectively highlight the ability of Symadex (C-1311) to modulate androgen receptor signaling by inhibiting AR transactivation through interference with AR-DNA binding at AREs, leading to decreased expression of AR-regulated proteins like PSA and other downstream targets.

Cellular and Subcellular Pharmacological Effects of Symadex C 1311

Cell Cycle Perturbation and Regulation

Symadex (C-1311) is known to induce significant alterations in cell cycle progression, leading to delays and arrests at specific checkpoints.

Exposure of cells to Symadex (C-1311) has been shown to delay progression through the S phase of the cell cycle. For instance, studies in HT-29 human colon carcinoma cells at the EC(99) dose demonstrated a delayed transit through S phase nih.govbidd.group. This suggests that the compound interferes with DNA replication or associated processes.

While the predominant effects of Symadex (C-1311) are observed in later cell cycle phases, its influence on G1 has been explored in the broader context of cell cycle regulation by related compounds and DNA damage. However, direct and prominent induction of G1 arrest specifically by C-1311 is not consistently reported as its primary effect compared to G2/M arrest nih.gov.

A hallmark effect of Symadex (C-1311) is the induction of a pronounced arrest in the G2/M phase of the cell cycle. This has been observed in various cell lines, including HT-29 colon carcinoma cells, human ovarian cancer cells (OAW42, U2-OS), and HCT116 cells nih.govbidd.groupnih.govcdutcm.edu.cn. Studies in HCT116 cells treated with C-1311 showed a significant accumulation in the G2/M phase, reaching up to 71% compared to 26% in control cells after 24 hours of incubation nih.gov. This G2/M blockade is often prolonged nih.govbidd.group.

The accumulation of cells in G2/M is accompanied by a decrease in the populations of cells in the G1 and S phases nih.gov. This persistent arrest suggests activation of cell cycle checkpoints that prevent entry into mitosis following DNA damage or other cellular insults induced by the compound.

Table 1: Cell Cycle Distribution in HCT116 Cells After C-1311 Treatment

Cell Cycle PhaseControl (%)C-1311 (24h) (%)C-1311 (120h) (%)
G1DecreasedDecreasedDecreased
SDecreasedDecreasedDecreased
G2/M2671Accumulated
Sub-G1--23

Data derived from observations in HCT116 cells treated with C-1311 nih.gov. Specific percentages for G1 and S at 24h and 120h were not explicitly provided but described as decreased.

Following the prolonged G2/M arrest, cells exposed to Symadex (C-1311) can progress to cell death during mitosis through a process known as mitotic catastrophe nih.govbidd.groupnih.gov. This is particularly noted in cell lines like HT-29 nih.govbidd.group. Dying cells exhibit mitotic features, including activation of Cdk1 kinase, presence of the mitotic epitope MPM-2, and condensation of chromatin into mitotic chromosomes nih.govbidd.group. Morphological analysis has also revealed multinucleated cells characteristic of mitotic catastrophe in HCT116 cells treated with C-1311 nih.gov.

DNA Damage Response (DDR) Activation

Symadex (C-1311) is understood to induce DNA damage, which is a key trigger for the observed cell cycle perturbations and cell death pathways. Evidence of DNA damage includes the induction of DNA fragmentation, as revealed by pulse field electrophoresis, and DNA strand breaks, detected by the TUNEL assay nih.govbidd.group. The compound's interaction with DNA, potentially through intercalation and inhibition of DNA topoisomerase II, is considered central to its mechanism of action and the subsequent activation of the DNA damage response bidd.groupcdutcm.edu.cn. The DDR pathways are crucial for recognizing and attempting to repair this damage, and their activation leads to the cell cycle arrests observed, providing time for repair or signaling for cell death if the damage is irreparable.

Induction of Cell Death Pathways

Symadex (C-1311) induces cell death through multiple pathways, including apoptosis and mitotic catastrophe nih.govbidd.groupnih.gov. While mitotic catastrophe appears to be a significant outcome, particularly after prolonged G2 arrest nih.govbidd.group, apoptosis is also observed in a fraction of cells nih.gov. The induction of DNA fragmentation and strand breaks are indicators of apoptotic processes nih.govbidd.group. An increase in the sub-G1 cell population, indicative of apoptotic cells, has been reported after C-1311 exposure nih.govnih.gov. Morphological features characteristic of apoptosis, such as pyknotic nuclei, have also been noted in treated cells nih.gov. However, the extent of apoptosis can vary depending on the cell line nih.govbidd.group.

Table 2: Cell Death Indicators in Cancer Cell Lines After C-1311 Treatment

Cell LineCell Death Mechanism(s) ObservedKey Findings
HT-29Mitotic Catastrophe, ApoptosisProlonged G2 arrest followed by mitotic catastrophe; DNA fragmentation; TUNEL positivity; not rapid apoptosis nih.govbidd.group
HCT116Mitotic Catastrophe, ApoptosisAccumulation in G2/M; increase in sub-G1 population; pyknotic and multinucleated cells nih.gov
U2-OSApoptosis, G2M arrestInduces apoptosis in a small percentage of cells; blocks cells in G2M nih.gov

This table summarizes findings from different studies on various cell lines.

Apoptosis Induction

C-1311 can induce apoptosis in cancer cells. Notably, the induction of apoptosis appears to be dependent on the p53 status of the cells. In cell lines lacking functional p53, C-1311 treatment leads to apoptosis. nih.govnih.gov Studies in prostate cancer cells have also shown that C-1311 induces apoptosis irrespective of their androgen receptor (AR) status. mdpi.com Gene ontology analysis in prostate cancer cells treated with C-1311 revealed the enrichment of apoptosis-related pathways, with a significant number of differentially expressed genes associated with the positive and negative regulation of apoptosis. mdpi.com

Senescence Induction (p53-Dependent Mechanisms)

In contrast to the apoptosis observed in p53-deficient cells, C-1311 induces senescence in cells with wild-type p53. nih.govnih.gov This p53-dependent senescence has been observed in both cancer and non-cancer cell lines. nih.gov For instance, in HCT116 colon carcinoma cells with wild-type p53, exposure to C-1311 increased the proportion of cells positive for senescence-associated β-galactosidase. nih.govoncotarget.com This suggests that in the presence of functional p53, C-1311-induced DNA damage triggers a senescence response. nih.gov

Mitotic Catastrophe Induction (p53-Independent Mechanisms)

C-1311 has been shown to induce mitotic catastrophe, particularly in cells lacking functional p53. nih.govnih.gov This occurs when cells with unrepaired DNA damage enter mitosis but are unable to complete it successfully, leading to cell death. researchgate.netmedkoo.com In p53-deficient cell lines, C-1311 treatment results in mitotic catastrophe followed by apoptosis. nih.govnih.gov Studies in human colon carcinoma cells demonstrated that C-1311 can induce cell death by mitotic catastrophe after prolonged G2 arrest and subsequent transit into mitosis. researchgate.netmedkoo.com

Autophagy Induction

Here is a summary of the p53-dependent cell fates induced by C-1311:

Cell p53 StatusPrimary Cell Fate Induced by C-1311Secondary Outcome
Wild-type p53Senescence
Functional p53Senescence
p53-deficientMitotic CatastropheApoptosis
p53-nullMitotic CatastropheApoptosis

Intracellular Localization and Accumulation

Understanding the intracellular distribution of C-1311 is crucial for elucidating its mechanisms of action. Studies have investigated its uptake and localization within cells.

Nuclear Localization Patterns

C-1311 demonstrates rapid cellular uptake, with a significant portion of the drug accumulating in the nucleus. researchgate.netresearchgate.netnih.gov This nuclear localization is consistent with its known properties as a DNA intercalator and topoisomerase II inhibitor, as these targets are primarily located in the nucleus. ontosight.aimdpi.comresearchgate.net Fluorescence microscopy studies have shown rapid drug accumulation in the nuclei of cancer cells. researchgate.netnih.gov The ability of C-1311 to intercalate into DNA within the nucleus is considered a key aspect of its cytotoxic activity. researchgate.netresearchgate.net

However, C-1311 has also been observed in other cellular compartments. Drug uptake has been seen in lysosomes, leading to lysosomal rupture and an increase in acid phosphatase activity. researchgate.netnih.gov This lysosomotropic effect may represent a novel feature of C-1311 and could be a critical component of its therapeutic efficacy, potentially preceding apoptosis. researchgate.netnih.gov

Mechanisms of Drug Resistance and Cross-Resistance Profiles

Resistance to anticancer agents is a major challenge in therapy. Research into C-1311 has begun to explore potential mechanisms of drug resistance and its cross-resistance profile with other agents.

One potential mechanism of resistance involves metabolic transformations. Intensive glucuronidation of C-1311 by UGT1A10, an enzyme selectively expressed in the gastrointestinal tract, may contribute to inherent resistance observed in colon tumors. researchgate.net Additionally, activity modulation of drug metabolism enzymes like cytochrome P450 3A4 can alter the biotransformation of C-1311 and influence cellular responses. researchgate.netmdpi.com Inter-patient variability in CYP3A4 levels might need consideration when evaluating the therapeutic effects of C-1311. mdpi.com

Multidrug-resistant cell lines that overexpress resistance mechanisms, such as those resistant to doxorubicin, have shown partial resistance to imidazoacridinones, including C-1311. researchgate.net This suggests that while some shared resistance pathways might exist, the resistance is not complete, indicating potential for C-1311 to retain some activity in certain resistant settings. researchgate.net Lowered cellular accumulation of C-1311 has been observed in resistant cell lines compared to sensitive ones. researchgate.net Treatment with multidrug-resistant modulators like verapamil (B1683045) has been shown to enhance the accumulation of C-1311 in resistant cells. researchgate.net

Cross-resistance can occur when resistance to one drug confers resistance to others, often due to shared targets or efflux mechanisms. gardp.orgbiorxiv.org Given that C-1311 is a topoisomerase II inhibitor and DNA intercalator, cross-resistance with other agents acting via similar mechanisms is a possibility. ontosight.aimdpi.comresearchgate.net However, the multifaceted nature of C-1311's action, including its effects on angiogenesis and FLT3 kinase, might influence its cross-resistance profile. mdpi.commdpi.com Further research is needed to fully characterize the cross-resistance patterns of C-1311 with a wider range of chemotherapeutic agents.

Activity in Multidrug-Resistant Cell Lines

C-1311 has demonstrated activity in various cancer cell lines researchgate.net. Studies have shown that while multidrug-resistant cell lines overexpressing resistance mechanisms can exhibit reduced sensitivity to C-1311, this resistance is often only partial researchgate.net. For instance, F4-6 cells, which showed a 200-fold resistance to doxorubicin, displayed only a 4-10 fold resistance to imidazoacridinone derivatives, including C-1311 researchgate.net. This suggests that C-1311 may retain some efficacy even in the presence of established multidrug resistance (MDR) mechanisms researchgate.netresearchgate.net.

Research indicates that C-1311 is a DNA intercalator and a topoisomerase II inhibitor, mechanisms that contribute to its cytotoxic effects researchgate.netresearchgate.netresearchgate.netmostwiedzy.pl. These mechanisms of action are distinct from some common chemotherapy agents, which may explain the partial activity observed in MDR cell lines researchgate.net. Additionally, C-1311 has been shown to induce DNA damage, arrest the cell cycle in the G2/M phase, and induce apoptosis in prostate cancer cells, regardless of their androgen receptor status mdpi.comox.ac.uk.

Studies have also investigated the impact of drug metabolism enzymes on C-1311 activity in cancer cells. While overexpression of cytochrome P4503A4 (P4503A4) only slightly increased the effect of C-1311 in HCT116 cells, higher levels of UDP-glucuronosyltranspherase 1A10 (UGT1A10) resulted in significantly lower cytotoxicity of C-1311 against these cells mostwiedzy.pl. This suggests that glucuronidation by UGT1A10 can decrease the activity of C-1311 mostwiedzy.pl.

Here is a summary of C-1311 activity in selected cell lines:

Cell LineResistance ProfileObserved Resistance to C-1311Reference
F4-6200-fold resistant to doxorubicin4-10 fold partial resistance researchgate.net
HT29 (human colon cancer)SensitivePotent inhibition of growth researchgate.net
LNCaP (AR-positive PCa)Androgen-dependentSensitive, induces apoptosis mdpi.comox.ac.uk
AR-negative PCa cellsAndrogen-independentSensitive, induces apoptosis mdpi.comox.ac.uk
HCT116Varies with enzyme overexpressionLowered cytotoxicity with high UGT1A10 mostwiedzy.pl

Role of Efflux Transporters in Cellular Accumulation and Retention

Efflux transporters are membrane proteins that can pump various compounds, including anticancer drugs, out of cells, contributing to multidrug resistance plos.orgnih.govfrontiersin.orgfrontiersin.org. Research has explored the interaction of C-1311 with these transporters, particularly ABCG2 (Breast Cancer Resistance Protein) idrblab.net.

Studies on the cellular accumulation and retention of C-1311 in sensitive and resistant F4-6 cells showed that the fluorescence of C-1311 in resistant cells was approximately half of that in sensitive cells after a 60-minute incubation researchgate.net. Lowering the temperature to 4°C reduced cellular accumulation in both sensitive and resistant cells, suggesting an active transport mechanism is involved researchgate.net.

Crucially, treatment of resistant F4-6 cells with verapamil, a known multidrug-resistant modulator, led to an enhanced accumulation of C-1311 researchgate.net. This finding supports the role of efflux transporters, which are often modulated by compounds like verapamil, in the reduced accumulation and increased resistance to C-1311 observed in these cells researchgate.net. ABCG2 has been identified as a transporter that handles C-1311 as a substrate idrblab.net. Overexpression or increased activity of such efflux pumps can lead to decreased intracellular drug concentrations, thereby reducing the drug's efficacy frontiersin.org.

The following table summarizes findings related to C-1311 cellular accumulation and the effect of a modulator:

Cell LineConditionCellular Accumulation of C-1311Effect of VerapamilReference
Sensitive F4-637°C incubationHigherNot applicable researchgate.net
Resistant F4-637°C incubationLower (approx. half of sensitive)Enhanced accumulation researchgate.net
Sensitive F4-64°C incubationReducedNot applicable researchgate.net
Resistant F4-64°C incubationReduced (comparable to 4°C sensitive)Not applicable researchgate.net

These findings highlight that while C-1311 possesses mechanisms of action effective against cancer cells, its cellular accumulation and efficacy can be influenced by efflux transporters, contributing to observed multidrug resistance.

Preclinical Efficacy Studies of Symadex C 1311

In Vitro Antitumor Activity

In vitro studies have demonstrated that C-1311 possesses significant cytotoxic activity against various cancer cell lines. nih.gov Its mechanism of action is understood to involve DNA binding, inhibition of topoisomerase II, and interference with other targets such as FLT3 and HIF-1α. These molecular interactions contribute to its antiproliferative effects and induction of cell death.

Broad-Spectrum Cytotoxicity in Human Tumor Cell Lines

C-1311 has exhibited broad-spectrum cytotoxicity when tested against a panel of human tumor cell lines derived from various solid tumor types and leukemias. Studies involving 16 different human cell lines showed a wide range of growth inhibition, with half-maximal inhibitory concentration (IC50) values spanning from 0.0094 to 0.8 µM, and a median IC50 of 0.279 µM. Notably, high activity was observed in gastric cancer cell lines, with IC50 values as low as 0.0094 and 0.0098 µM. The in vitro sensitivity to C-1311 appeared to be independent of the p53 gene status of the cell line. Comparative studies in bladder cancer cell lines also indicated that the in vitro cytotoxicity profile for C-1311 compared favorably to standard-of-care chemotherapeutics.

Comparative Cytotoxicity against Proliferating versus Quiescent Cells

Research into the comparative cytotoxicity of C-1311 specifically against proliferating versus quiescent cells is limited within the available information. While C-1311 is known to induce cell cycle arrest, particularly in the G2/M phase, and the concept of quiescent cancer cells is recognized, detailed preclinical data directly comparing the cytotoxic effects of C-1311 on these two distinct cellular states were not prominently featured in the search results. Further investigation would be required to fully characterize the activity of C-1311 against quiescent cell populations.

Growth Inhibition in Specific Cancer Models

Preclinical in vitro studies have provided detailed findings regarding the growth inhibitory effects of C-1311 in specific cancer types, including colorectal carcinoma, breast cancer, and prostate cancer.

C-1311 has demonstrated potent antiproliferative effects in human colorectal cancer cell lines, including HT29, HCT116, and COLO205. Comparative studies against standard colorectal cancer agents such as oxaliplatin, CPT-11, DFUR, 5-FU, and capecitabine (B1668275) showed that C-1311 often resulted in more prominent growth inhibition. The GI50 values for C-1311 in these cell lines ranged from 0.12 to 0.83 µM. Total growth inhibition (TGI) concentrations for C-1311 were reported to be significantly lower, ranging from 6- to 13-fold lower than those of other tested agents. For instance, in the HT29 cell line, C-1311 showed a 3-fold lower GI50 than oxaliplatin. In HCT116 and COLO205 cell lines, C-1311 exhibited GI50 values 3- to 70-fold lower compared to all other agents tested. Furthermore, C-1311 demonstrated an approximately 35-fold lower GI50 than CPT-11 and 7- to 75-fold lower than 5-FU.

Table 1: In Vitro Cytotoxicity of C-1311 in Colorectal Cancer Cell Lines

Cell LineGI50 (µM)TGI (µM)Comparison to Other Agents (GI50)
HT290.12Data not explicitly provided, but TGI 6-13-fold lower than others3-fold lower than oxaliplatin
HCT1160.83Data not explicitly provided, but TGI 6-13-fold lower than others3- to 70-fold lower than other agents
COLO205Data not explicitly provided, but GI50 within range of 0.12-0.83Data not explicitly provided, but TGI 6-13-fold lower than others3- to 70-fold lower than other agents

Note: Specific TGI values for individual cell lines were not consistently provided in the snippets, but the general range of superiority over other agents was noted.

C-1311 has shown activity against breast cancer cell lines in preclinical in vitro evaluations. Comparative studies with paclitaxel (B517696) in the MCF-7 breast cancer cell line indicated that C-1311 demonstrated slightly better cytotoxic activity at doses ranging between 1 and 100 µM. The TGI concentration for C-1311 in MCF-7 cells was reported as 5 µM, which was 2-fold lower than that observed for paclitaxel (10 µM). These in vitro findings supported the further investigation of C-1311 in breast cancer.

Table 2: Comparative In Vitro Cytotoxicity of C-1311 and Paclitaxel in MCF-7 Breast Cancer Cells

CompoundTGI (µM)
C-13115
Paclitaxel10

Note: Data extracted from comparative studies in the MCF-7 cell line.

C-1311 has demonstrated potent anti-prostate cancer activity in both androgen receptor (AR)-positive (androgen-dependent) and AR-negative (androgen-independent) prostate cancer cell lines. In AR-positive LNCaP cells, the IC50 value for C-1311 was reported as 0.47 µM, while in AR-negative DU-145 cells, the IC50 was 0.15 µM, indicating sensitivity in both subtypes. C-1311 also effectively blocked the growth of spheroids formed from LNCaP and DU-145 cells in a time-dependent manner, as well as spheroids from 22Rv1 cells, which exhibit partial androgen sensitivity.

Mechanistically, in AR-dependent PCa cells, C-1311 was found to inhibit the transcriptional activity of AR, reducing AR binding to the PSA promoter and downregulating AR target genes. In contrast, in AR-independent PCa cells, C-1311 primarily targeted cellular metabolism, inhibiting genes regulating glycolysis and gluconeogenesis. Irrespective of AR status, C-1311 induced DNA damage, arrested cell cycle progression in the G2/M phase, and induced apoptosis.

Table 3: In Vitro Cytotoxicity (IC50) of C-1311 in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 (µM)
LNCaPAR-positive0.47
DU-145AR-negative0.15
22Rv1Partial AR sensitivityData not explicitly provided, but growth blocked in spheroids

Note: IC50 values for LNCaP and DU-145 cells are based on specific studies. The effect on 22Rv1 cells was noted in spheroid cultures.

Leukemia

Research into the effects of C-1311 on leukemia cells has shown particular interest in its activity against acute myeloid leukemia (AML), especially those with activating FLT3-internal tandem duplication (ITD) mutations, which are frequently associated with fatal outcomes. Studies have demonstrated that C-1311 is a potent and selective inhibitor of recombinant FLT3. researchgate.net Expanding upon these findings, investigations into its effects on leukemia cells with wild-type FLT3, FLT3-ITD mutant, and no FLT3 receptor revealed distinct activities. While brief exposure to C-1311 blocked both wild-type and FLT3-ITD activity, profound and sustained inhibition was achieved specifically for FLT3-ITD mutants. researchgate.net

C-1311 inhibited FLT3 downstream pathways, such as MAPK and AKT, regardless of the FLT3 status. However, the translation of this inhibition to decreased viability was significant primarily in FLT3-ITD cells. researchgate.net RNA interference studies targeting FLT3-ITD reduced the cytotoxic effect and apoptosis induced by C-1311, suggesting that the selective inhibition of FLT3-ITD is crucial for the high efficacy of the drug against activated leukemia cells. researchgate.net Cellular responses observed in treated FLT3-ITD mutants included G1 and G2/M phase arrest, moderate inhibition of Bcl-2, activation of caspase-3, PARP cleavage, and depolarization of mitochondria. researchgate.net Consistent with the selective decrease in FLT3-ITD activity, C-1311 notably reduced antiapoptotic survivin mRNA and protein expression, which correlated well with enhanced apoptosis in FLT3-ITD cells. researchgate.net In contrast, no survivin decrease and a lower level of apoptosis were observed in wild-type and null-FLT3 cells. researchgate.net

Synergistic Antineoplastic Effects in Combination Therapies

The potential of C-1311 in combination with other antineoplastic agents has been explored to enhance its therapeutic efficacy.

With Xanafide (Amonafide Malate)

Information regarding the synergistic antineoplastic effects of Symadex (C-1311) specifically in combination with Xanafide (Amonafide Malate) was not found in the provided search results. Therefore, content for this section cannot be generated based on the given information.

With 5-Fluorouracil

Information regarding the synergistic antineoplastic effects of Symadex (C-1311) specifically in combination with 5-Fluorouracil was not found in the provided search results. While synergistic effects of 5-Fluorouracil with other compounds have been reported, data for a combination involving C-1311 were not available in the search results. mdpi.comjcancer.orgmdpi.com Therefore, content for this section cannot be generated based on the given information.

In Vivo Antitumor Activity (Xenograft and Other Animal Models)

Preclinical investigations have utilized in vivo models, including human tumor xenografts and hollow fiber assays, to evaluate the antitumor activity of C-1311.

Efficacy in Human Tumor Xenografts

C-1311 has demonstrated activity against experimental models of murine and human colorectal cancers in animals. researchgate.net Studies have also indicated its potent anti-prostate cancer activity in both androgen-dependent and androgen-independent prostate cancer cells in vivo. mdpi.comox.ac.uk In prostate cancer models, C-1311 induced DNA damage, arrested cell cycle progression, and induced apoptosis, irrespective of androgen receptor (AR) status. mdpi.comox.ac.uk In AR-positive cells, C-1311 also inhibited the transcriptional activity of AR, reducing AR binding to the PSA promoter and downregulating AR target genes. mdpi.comox.ac.uk

Hollow Fiber Assay Investigations

The hollow fiber assay, an in vivo method, has been employed to assess the efficacy of C-1311 against various human cancers. Studies have shown that C-1311 was effective against human bladder cancer in an in vivo hollow fiber assay, particularly in combination with paclitaxel. researchgate.netmdpi.comnih.gov In a panel of 40 human bladder cancer cell lines, the in vitro cytotoxicity profile for C-1311 correlated closely with another imidazoacridinone compound, NSC-637993, and compared favorably to standard chemotherapeutics. aacrjournals.org In the hollow fiber assay in mice, C-1311 administered singly and in combination with paclitaxel showed efficacy against human bladder cancer cells. nih.govaacrjournals.org

C-1311 has also been investigated in the hollow fiber assay for its antiproliferative effects in human colorectal cancer cells. tandfonline.com In an in vitro screen, C-1311 showed prominent growth inhibition in HT29, HCT116, and COLO205 cell lines compared to oxaliplatin, CPT-11, DFUR, 5-FU, and capecitabine. tandfonline.com

The table below summarizes some of the in vitro growth inhibition data for C-1311 compared to other agents in colon cancer cell lines:

Cell LineAgentGI50 (µM)TGI (µM)
HT29C-13110.12
HT29Oxaliplatin0.36
HT29CPT-11
HT29DFUR
HT295-FU
HT29Capecitabine
HCT116C-13110.83
HCT116Oxaliplatin
HCT116CPT-11
HCT116DFUR
HCT1165-FU
HCT116Capecitabine
COLO205C-1311
COLO205Oxaliplatin
COLO205CPT-11
COLO205DFUR
COLO2055-FU
COLO205Capecitabine

In the hollow fiber assay in vivo, C-1311 demonstrated superior activity compared to paclitaxel against HT29 colon cancer cells. tandfonline.com In the intraperitoneal site, C-1311 caused 77% growth inhibition, while paclitaxel showed 17% growth inhibition. tandfonline.com In the subcutaneous site, C-1311 produced 57% growth inhibition, whereas paclitaxel showed no cell growth inhibition effects. tandfonline.com

The table below summarizes the in vivo growth inhibition data from the hollow fiber assay in mice bearing HT29 colon cancer cells:

Cell Line (Site)AgentGrowth Inhibition (%)
HT29 (i.p.)C-131177
HT29 (i.p.)Paclitaxel17
HT29 (s.c.)C-131157
HT29 (s.c.)Paclitaxel0
Intraperitoneal Tumor Growth Inhibition

Studies have evaluated the efficacy of C-1311 in inhibiting tumor growth in experimental models following intraperitoneal administration. In preclinical studies involving murine and human colon adenocarcinoma models (MAC15A, MAC29, and HT29), a single intraperitoneal dose of C-1311 (100 mg/kg body weight) resulted in statistically significant tumor growth delay. researchgate.net

Subcutaneous Tumor Growth Inhibition

C-1311 has also shown efficacy against subcutaneously implanted tumors. In a subcutaneous tumor model, C-1311 produced a 57% growth inhibition. researchgate.net

Combinatorial Efficacy (e.g., with Paclitaxel)

Investigations have explored the potential of combining C-1311 with other chemotherapeutic agents to enhance its antitumor effects. Studies have shown that C-1311 in combination with paclitaxel was effective against human bladder cancer in an in vivo hollow fiber assay. nih.govresearchgate.netresearchgate.net This suggests that combining C-1311 with agents like paclitaxel may expand the spectrum of cell lines inhibited by treatment. nih.gov Furthermore, C-1311 has been shown to sensitize cancer cells to radiation, suggesting its potential for use in combination with radiotherapy for solid tumors. nih.govneurologylive.com

Therapeutic Potential in Non-Oncological Indications

Beyond its anticancer properties, Symadex (C-1311) has also shown preliminary activity in the context of autoimmune diseases. researchgate.net

Activity in Autoimmune Disease Models

C-1311 has been evaluated for the treatment of autoimmune diseases. researchgate.netnih.gov

Multiple Sclerosis Animal Model Studies

Symadex has demonstrated activity in models of Experimental Autoimmune Encephalomyelitis (EAE), a commonly used animal model for Multiple Sclerosis (MS). researchgate.netbiospace.commedscape.orgtaconic.com Studies in a specialized MS animal model that incorporates both inflammatory and demyelinating properties showed that Symadex permitted remyelination by preventing inflammatory cell infiltration. biospace.com Treatment with C-1311 initiated in the chronic phase of guinea pig experimental allergic encephalomyelitis showed reversal of clinical and pathologic signs. medscape.org

Pharmacokinetics and Metabolism Research of Symadex C 1311

In Vitro Metabolic Transformation Studies

In vitro studies using liver enzyme fractions have shown that C-1311 undergoes metabolic transformations. researchgate.net It was observed that the drug was more susceptible to metabolism when incubated with microsomes compared to cytosol or S9 fractions of rat liver cells. researchgate.net Incubation with microsomes revealed the presence of several metabolites. researchgate.net Dealkylation and the formation of a dimer-like molecule (M1) were identified as metabolic products. researchgate.net Additionally, it is speculated that metabolite M3 involves a substitution at the hydroxyl group. researchgate.net A higher rate of transformation was noted with rat microsomes compared to human microsomes, although the specific amounts of individual metabolites varied. researchgate.netresearchgate.net

Electrochemical methods coupled with mass spectrometry have also been used to simulate the oxidative phase I metabolism of C-1311, demonstrating the formation of N-dealkylation products and suggesting the accessibility of hydroxylated or oxygenated derivatives. mostwiedzy.pl

In Vivo Metabolic Profiles

While specific detailed in vivo metabolic profiles in humans were not extensively detailed in the search results, studies in mice have provided insights into the compound's disposition. C-1311 is quickly cleared from plasma and rapidly distributed into tissues in tumor-bearing mice. nih.gov Tissue concentrations were found to be significantly higher than plasma levels. nih.gov The distribution in whole blood of both mice and humans showed unevenness, with higher concentrations in the cellular fraction than in plasma, and a notable localization within nucleated cells. nih.gov

Enzymatic Pathways Involved in Biotransformation

The biotransformation of C-1311 involves several enzymatic pathways, with particular roles identified for flavin monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs). nih.gov

Role of Cytochrome P-450 Enzymes

Studies have indicated that cytochrome P-450 (CYP) enzymes are involved in the metabolism of C-1311, although to a limited extent. nih.gov While C-1311 was metabolized by human liver microsomal enzymes, it was not significantly metabolized by tested human recombinant CYP isoforms. nih.govresearchgate.net However, C-1311 has been shown to inhibit the activity of certain CYP isoforms, specifically CYP1A2 and CYP3A4. nih.govresearchgate.netmostwiedzy.pl Studies using hepatic reductase-null mice also suggested a slight involvement of liver P450s in C-1311 transformation. nih.gov

Research with rat liver microsomes overexpressing specific CYP isoenzymes (CYP1A, CYP2B, CYP3A, and CYP4A) demonstrated that higher concentrations of CYP3A and CYP4A resulted in a higher rate of C-1311 metabolism. researchgate.netresearchgate.net The formation of metabolite M1 was selectively associated with CYP3A, while M3 formation was principal with CYP4A. researchgate.netresearchgate.net Despite this, other studies in cancer cell lines (MCF-7 and HCT116) overexpressing CYP3A4 did not show changes in C-1311 metabolic profiles, suggesting that CYP3A4 may not directly metabolize the compound in these cellular contexts, consistent with findings from recombinant enzyme studies. mdpi.com

Role of UDP-Glucuronosyltransferases (e.g., UGT1A10)

UDP-Glucuronosyltransferases (UGTs) play a significant role in the metabolism of C-1311, primarily through glucuronidation. researchgate.netnih.govnih.gov Glucuronidation on the 8-hydroxyl group of C-1311 has been observed with liver microsomes and recombinant UGT1A1. nih.gov Extrahepatic UGT1A10 has been demonstrated to be particularly active in the glucuronidation of C-1311 in human microsomes, including those from the intestine where UGT1A10 is selectively expressed. researchgate.netnih.gov Studies in KB-3 cells (a HeLa subline lacking UGT isoforms) overexpressing UGT1A10 showed metabolic transformation of C-1311 to glucuronidated forms. researchgate.netnih.gov This UGT1A10-mediated glucuronidation also occurs in cancer cell lines like MCF-7 and HCT116, with glucuronide products being rapidly excreted. mdpi.com

While UGT1A10 overexpression led to increased cytotoxicity for a related compound (C-1305), it did not significantly change the cytotoxicity or cellular response induced by C-1311 in the studied cell lines, suggesting that C-1311 glucuronidation may lead to lower drug activity, which aligns with the general understanding that glucuronidation often decreases drug activity. researchgate.netmdpi.comnih.gov

Flavin monooxygenases (FMOs), specifically FMO1 and FMO3, have also been identified as enzymes that metabolize C-1311, producing an N-oxide derivative. nih.govnih.govsigmaaldrich.com

Cellular Uptake and Retention Dynamics

Cellular uptake and retention of C-1311 have been investigated in various cell lines. The cellular transport of imidazoacridinones, including C-1311, occurs rapidly, with the drug fluorescence primarily localizing in the nucleus. researchgate.netresearchgate.net Studies in sensitive and resistant F4-6 cells showed that the cellular accumulation of C-1311 was lower than that of a related compound, C-1310. researchgate.netresearchgate.net In resistant F4-6 cells, the fluorescence was approximately half of that in sensitive cells. researchgate.netresearchgate.net Lowering the temperature to 4°C reduced cellular accumulation in both sensitive and resistant cells, suggesting an energy-dependent uptake mechanism. researchgate.netresearchgate.netnih.gov Treatment of resistant cells with verapamil (B1683045), a multidrug resistance modulator, enhanced the accumulation of C-1311. researchgate.netresearchgate.net

In HT29 colon cancer cells, nuclear uptake of C-1311 and co-localization with lysosomal or mitochondrial dyes were examined. researchgate.net C-1311 distributed unevenly in blood, with higher concentrations in the cellular fraction, particularly in nucleated cells. nih.gov

Safety Assessment in Preclinical Development of Symadex C 1311

Comprehensive Toxicological Profile Characterization

Preclinical toxicological characterization of C-1311 has involved in vitro and in vivo studies using various models, including cancer and non-cancer cell lines and animal models such as mice and rats. These studies aim to define the nature and extent of toxic effects induced by C-1311.

In vitro studies have investigated the cytotoxic activity of C-1311 across a range of cancer cell lines, including colorectal, lung, bladder, and prostate cancer cells. nih.govnih.govuni.lunih.govnih.gov These studies help determine the concentrations at which the compound exerts its effects and can provide initial insights into potential cellular toxicities.

Metabolism studies using rat and human liver microsomes have identified biotransformation pathways for C-1311. harvard.edumims.comresearchgate.net The formation of Nω-oxide derivatives has been observed. mims.com Glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A10, has been identified as a significant metabolic pathway. uni.lumims.com This process is generally considered a detoxification and excretive mechanism. uni.lu Studies investigating the influence of UGT1A10 overexpression in cell lines have shown a reduction in C-1311 cytotoxicity, supporting the role of glucuronidation in its detoxification. uni.lu

Animal studies provide crucial data on systemic toxicity. While detailed comprehensive preclinical toxicology reports across different species and dose levels were not extensively available in the search results, mentions of in vivo studies in mice for evaluating efficacy and specific biological effects, such as angiogenesis inhibition, indicate the use of animal models in preclinical development. nih.govnih.govlabsolu.ca Differences in elimination rates have been observed between different strains of mice. harvard.edu

Comparative Safety Profile with Related Anthracyclines and Anthracenediones

C-1311 belongs to the imidazoacridinone class, which was rationally designed with structural relationships to anthracenediones like mitoxantrone (B413). nih.gov Both anthracyclines (e.g., doxorubicin, daunorubicin (B1662515), epirubicin) and anthracenediones are established classes of cytotoxic agents used in cancer therapy, known for their DNA-intercalating and topoisomerase inhibitory activities, similar to C-1311. nih.govuni.lunih.gov

However, these related compounds are associated with significant toxicities, such as the well-documented cardiotoxicity of anthracyclines and myelosuppression common to both classes. nih.govresearchgate.net Preclinical comparisons of C-1311's safety profile with these agents would typically involve assessing the severity and spectrum of toxicities in comparable animal models. While the search results highlight C-1311's promising efficacy in breast cancers refractory to anthracyclines and taxanes nih.govnih.govlabsolu.ca, suggesting potential differences in resistance mechanisms or toxicity profiles that allow its use in such settings, direct preclinical comparative safety data detailing side-by-side toxicological findings in animal models were not prominently featured. The development of imidazoacridinones aimed to improve upon the efficacy and toxicity profiles of earlier acridine (B1665455) derivatives. nih.gov

Identification of Organ-Specific Toxicities

Preclinical studies have provided insights into some potential organ or system-specific effects of C-1311.

Studies investigating the anti-angiogenic activity of C-1311 in mice using Matrigel plugs demonstrated a significant inhibition of vascularization, indicating an effect on the vasculature. nih.govlabsolu.ca

Metabolism studies highlight the liver and intestine as sites of C-1311 biotransformation, suggesting potential interactions with these organs. uni.lumims.com The involvement of UGT1A10, an enzyme found in the intestine and liver, in C-1311 glucuronidation is relevant to understanding its disposition and potential for enterotoxicity or hepatotoxicity, although specific preclinical toxicity findings in these organs were not detailed. uni.lumims.com

In vitro studies on various cancer cell lines, including those from specific organs like the bladder and prostate, demonstrate direct cytotoxic effects on these cell types. nih.govnih.gov While this indicates activity against cancer cells of these organs, it also implies potential for toxicity to normal cells in these tissues if the compound does not exhibit sufficient selectivity.

Cellular studies have shown that C-1311 can induce different cell fates, such as senescence or apoptosis, depending on the p53 status of the cells. nih.govlabsolu.ca This suggests potential differential effects on tissues with varying p53 functional status.

Preclinical Investigative Safety Studies

A variety of preclinical investigative studies have been conducted to understand the safety profile and mechanisms of action of C-1311. These include:

In vitro Cytotoxicity Assays: Evaluating the potency of C-1311 in inhibiting the growth of various cancer cell lines. nih.govnih.govuni.lunih.govnih.gov

DNA Interaction Studies: Investigating the ability of C-1311 to intercalate into DNA and inhibit topoisomerase II. nih.govuni.lunih.govuni.lu These studies are fundamental to understanding its primary mechanism of action and potential for DNA damage-related toxicities.

Metabolism Studies: Using liver and intestinal microsomes and recombinant enzymes to identify metabolic pathways and the enzymes involved in C-1311 biotransformation. uni.luharvard.edumims.comresearchgate.net

Studies on Specific Molecular Targets: Research into the inhibition of targets like FLT3 and HIF-1α provides insight into potential on-target effects beyond DNA and topoisomerase II. nih.govnih.govnih.govnih.govlabsolu.ca

Cellular Response Studies: Examining the effects of C-1311 on cell cycle progression, apoptosis, senescence, and autophagy in different cell lines, including those with varying p53 status. nih.govlabsolu.ca

In vivo Angiogenesis Assays: Evaluating the impact of C-1311 on blood vessel formation in animal models. nih.govlabsolu.ca

Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion of C-1311 in animal models. harvard.edu

These studies collectively contribute to building a comprehensive picture of how C-1311 interacts with biological systems at the molecular, cellular, and organismal levels, informing the assessment of its safety.

Clinical Research Findings for Symadex C 1311

Early Phase Clinical Evaluation in Patients with Advanced Solid Tumors

C-1311 has undergone evaluation in Phase I clinical trials involving patients with advanced solid tumors. researchgate.netoncotarget.comnih.gov These early-phase studies aimed to assess the compound's profile in this patient population. ascopubs.org Patients enrolled in these trials typically had advanced solid tumors refractory to conventional therapy. ascopubs.orgascopubs.org

One Phase I dose escalation trial administered C-1311 as a weekly infusion for three consecutive weeks within a 28-day cycle. researchgate.netascopubs.org Another Phase I trial explored a schedule of a one-hour infusion once every three weeks. ascopubs.org

Efficacy Observations in Specific Malignancies

Preliminary efficacy observations have been noted for C-1311 in specific cancer types during its clinical development.

Metastatic Breast Cancer (Anthracycline and Taxane Refractory)

C-1311 has demonstrated promising efficacy in Phase II studies involving patients with metastatic breast cancer who were refractory to prior treatment with anthracyclines and taxanes. researchgate.netmdpi.comnih.govresearchgate.netscispace.com One study involving 12 patients with advanced metastatic breast cancer reported that 50% experienced significant tumor regressions of over 30%, with four patients achieving a partial response. withpower.com

Patient CharacteristicObservation (n=12 patients)
Significant Tumor Regression (>30%)50%
Partial Response4 patients

These findings suggest potential activity for C-1311 in a heavily pre-treated metastatic breast cancer population. researchgate.netnih.gov

Colorectal Cancer (Investigational Plans)

While the provided search results primarily highlight clinical experience in breast cancer and advanced solid tumors generally, C-1311 has also been noted as a novel therapeutic agent with potent activity against experimental colorectal cancer, selected for entry into clinical trial. researchgate.net Information regarding specific clinical trial data or detailed investigational plans for C-1311 in colorectal cancer within the search results is limited, although clinical trials for colorectal cancer are ongoing for various investigational medications. msdclinicaltrials.comclinicaltrialsregister.euvhio.net

Strategies for Enhancing Therapeutic Index (e.g., Radiosensitization in Combination with Radiotherapy)

Strategies to enhance the therapeutic index of anticancer agents aim to improve efficacy while minimizing toxicity. aacrjournals.orgnih.gov Research has explored the potential of C-1311 in combination with other treatment modalities to achieve this goal.

Pre-clinical studies have strongly supported the further testing of C-1311 in combination with radiotherapy for the treatment of solid tumors. researchgate.netoncotarget.comnih.govnih.gov C-1311 has been shown to effectively combine with radiation to improve the radiosensitivity of a panel of cancer cell lines. oncotarget.comnih.govnih.gov This radiosensitizing effect does not appear to be entirely dependent on p53 status, suggesting that the DNA damage induced by C-1311 contributes to this effect. oncotarget.comnih.gov Given that cells in G2/M phase are generally more radiosensitive, and C-1311 induces a significant accumulation of cells in G2/M, this may contribute to its radiosensitizing properties. oncotarget.comnih.gov

The ability of C-1311 to selectively target constitutively active FLT3 also suggests a favorable therapeutic index for acute myeloid leukemia carrying FLT3-ITD mutations. researchgate.netresearchgate.net

StrategyMechanism / RationalePre-clinical EvidenceClinical Status (Based on provided text)
Radiosensitization (with Radiotherapy)Induces DNA damage, inhibits topoisomerase II, causes G2/M arrest. researchgate.netoncotarget.comnih.govnih.govImproved radiosensitivity in cancer cell lines. oncotarget.comnih.govnih.govFurther clinical testing supported. researchgate.netoncotarget.comnih.govnih.gov
Targeting FLT3-ITD MutationsSelective inhibition of constitutively active FLT3. researchgate.netresearchgate.netSuggested favorable therapeutic index in AML models. researchgate.netresearchgate.netNot explicitly detailed within the provided clinical findings for solid tumors.

Future Research Directions and Translational Implications for Symadex C 1311

Advanced Elucidation of Multi-Targeting Mechanisms and Interplay

Future research must focus on comprehensively delineating the multiple molecular targets of C-1311 and understanding the complex interplay between these pathways. While its roles as a DNA intercalator and topoisomerase II inhibitor are well-documented, emerging evidence reveals a broader mechanism of action. mdpi.com Studies have shown that C-1311 also inhibits angiogenesis by targeting hypoxia-inducible factor 1α (HIF-1α) and can modulate the androgen receptor (AR) signaling pathway in prostate cancer. mdpi.com

Advanced research should employ proteomic, transcriptomic, and metabolomic approaches to identify the full spectrum of cellular pathways perturbed by C-1311. A critical area of investigation will be to understand how these distinct mechanisms are interconnected. For instance, does the inhibition of HIF-1α potentiate the DNA damage induced by topoisomerase II inhibition? How does the disruption of androgen receptor signaling in prostate cancer cells synergize with the compound's cytotoxic effects? Answering these questions will provide a more holistic view of its therapeutic action and could unveil new strategies for its clinical application.

Table 1: Known Molecular Targets of Symadex (C-1311)

Molecular TargetMechanism of ActionTherapeutic Consequence
DNAIntercalation between base pairs. mdpi.comresearchgate.netInhibition of DNA replication and transcription.
Topoisomerase IIInhibition of catalytic activity. mdpi.comInduction of DNA double-strand breaks and apoptosis.
Hypoxia-Inducible Factor 1α (HIF-1α)Blocks angiogenesis-related functions. mdpi.comInhibition of tumor blood vessel formation.
Androgen Receptor (AR)Decreases AR binding to target promoters and downregulates AR target genes. mdpi.comInhibition of tumor growth in androgen-dependent prostate cancer.

Development of Strategies for Overcoming Acquired Drug Resistance

The development of drug resistance remains a significant hurdle in cancer therapy. Future studies must proactively investigate potential mechanisms of resistance to C-1311 and develop strategies to circumvent them. Research has indicated that multidrug resistance modulators, such as verapamil (B1683045), can enhance the cellular accumulation of C-1311 in resistant cells, suggesting that efflux pump activity may play a role in resistance. researchgate.net

Further research should focus on identifying the specific transporters involved and exploring the co-administration of C-1311 with potent and specific efflux pump inhibitors. Additionally, investigating the role of cellular self-defense systems, including alterations in DNA repair pathways, anti-apoptotic proteins, and autophagy, is crucial. nih.gov Elucidating these resistance mechanisms will enable the rational design of therapeutic strategies to overcome or even prevent the emergence of acquired resistance to C-1311 in the clinical setting.

Exploration of Further Combined Modality Therapies

The potential of C-1311 can be significantly amplified through combination with other therapeutic modalities. Preclinical data has already shown that C-1311 can be effectively combined with radiation to enhance the radiosensitivity of cancer cell lines. researchgate.net This suggests a promising avenue for its use as a radiosensitizer in clinical radiotherapy regimens.

Future investigations should systematically explore the synergy of C-1311 with a broader range of cancer treatments. This includes combination with other cytotoxic chemotherapies, as demonstrated by its effectiveness with paclitaxel (B517696) against human bladder cancer, as well as with targeted molecular therapies and immunotherapies. researchgate.net The goal of these studies would be to identify combinations that yield synergistic effects, allowing for enhanced tumor cell killing while potentially reducing the required concentrations of each agent, thereby improving the therapeutic index.

Table 2: Investigated Combination Therapies with Symadex (C-1311)

Combination ModalityObserved EffectPotential Clinical Application
RadiotherapyImproved radiosensitivity of cancer cell lines. researchgate.netUse as a radiosensitizing agent in patients undergoing radiation treatment.
PaclitaxelEffective against human bladder cancer in an in vivo assay.Combination chemotherapy for bladder cancer and potentially other solid tumors.

Translational Research for Novel Therapeutic Indications beyond Oncology

Translational research, which bridges the gap between laboratory discoveries and clinical applications, is essential for maximizing the therapeutic potential of a compound. nih.govyoutube.com While C-1311 has been developed primarily as an anticancer agent, preliminary findings indicate it is also active against autoimmune diseases. researchgate.net This opens up a completely new and significant avenue for translational research.

Future efforts should be directed at understanding the mechanism of action of C-1311 in the context of autoimmune disorders. This would involve investigating its effects on key immune cell populations (such as T-cells and B-cells), cytokine production, and inflammatory signaling pathways. Patient-derived models of autoimmune diseases could serve as valuable platforms for preclinical evaluation. mdpi.com Successfully translating these findings could lead to the development of C-1311 for a new class of therapeutic indications, addressing significant unmet medical needs outside of oncology.

Integration of Pharmacogenomic and Biomarker-Driven Approaches for Patient Stratification

To advance C-1311 into the era of precision medicine, it is imperative to integrate pharmacogenomic and biomarker-driven strategies. nih.govastrazeneca.com This involves identifying molecular markers that can predict a patient's response to treatment, allowing for more precise patient selection. nih.gov

A compelling example is seen in prostate cancer, where the response to C-1311 differs based on the androgen receptor (AR) status of the tumor cells. mdpi.com In AR-dependent cells, C-1311 primarily affects DNA damage response pathways. In contrast, in AR-independent cells, it targets cellular metabolism, including glycolysis and gluconeogenesis. mdpi.com This suggests that AR status, and potentially other metabolic markers, could be used to stratify prostate cancer patients into groups more likely to benefit from C-1311. Future research should focus on validating these biomarkers and discovering new ones across different cancer types through comprehensive genomic and proteomic profiling of patient tumors. This approach will be critical for designing smarter clinical trials and optimizing the clinical use of C-1311. youtube.comonclive.com

Table 3: Potential Biomarker-Driven Approaches for Symadex (C-1311)

Cancer TypePotential BiomarkerRationale for Stratification
Prostate CancerAndrogen Receptor (AR) StatusC-1311 exhibits differential mechanisms of action in AR-dependent versus AR-independent cells. mdpi.com
Various Solid TumorsExpression of Drug Efflux Pumps (e.g., P-glycoprotein)May predict acquired resistance; patients could be co-treated with efflux pump inhibitors. researchgate.net
Various Solid TumorsMetabolic Profile (e.g., Glycolytic markers)C-1311 targets cellular metabolism in certain cancer subtypes, such as AR-independent prostate cancer. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to evaluate Symadex’s biochemical interactions?

  • Methodological Answer : Utilize a PICO framework (Population: target biological system; Intervention: Symadex dosage/concentration; Comparison: control groups without Symadex; Outcome: measurable biochemical endpoints) to structure hypotheses. For reproducibility, document protocols for reagent preparation, environmental controls (e.g., temperature, pH), and instrumentation calibration. Pilot studies are critical to refine sample sizes and detect confounding variables .

Q. What statistical methods are appropriate for analyzing Symadex’s dose-response relationships?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to quantify efficacy and potency. Validate assumptions using residual plots and goodness-of-fit tests (e.g., AIC/BIC). For non-normal distributions, employ robust regression or bootstrapping. Open-source tools like R’s drc package facilitate reproducible analysis .

Q. How can researchers ensure data quality in Symadex-related spectroscopic studies?

  • Methodological Answer : Standardize data collection with triplicate measurements and negative controls. Use signal-to-noise ratio thresholds (e.g., SNR > 10) to filter low-quality spectra. Calibrate instruments with reference standards (e.g., NIST-traceable materials) and document metadata (e.g., laser power, integration time) for cross-lab comparability .

Advanced Research Questions

Q. How to resolve contradictions in Symadex’s reported mechanism of action across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., assay variability, solvent interactions). Perform meta-analysis with random-effects models to quantify heterogeneity. Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) .

Q. What strategies optimize computational modeling of Symadex’s pharmacokinetic-pharmacodynamic (PK/PD) profiles?

  • Methodological Answer : Integrate multi-compartmental PK models with PD Emax models using software like NONMEM or Monolix. Calibrate parameters with Bayesian priors from in vitro data. Sensitivity analysis identifies critical parameters (e.g., clearance rates), while Monte Carlo simulations predict inter-individual variability .

Q. How to address reproducibility challenges in Symadex’s synthetic protocols?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for documenting synthesis steps. Use high-resolution analytics (e.g., HPLC-MS, NMR) to verify purity and structural integrity. Collaborative platforms like LabArchives enable real-time sharing of procedural nuances (e.g., stirring speed, gradient conditions) .

Q. What frameworks support ethical data sharing in multi-institutional Symadex research?

  • Methodological Answer : Implement Data Use Agreements (DUAs) aligned with GDPR/CCPA standards. Anonymize datasets via k-anonymity or differential privacy. Use repositories like Zenodo or Figshare with DOI assignment for traceability. Transparently report data limitations (e.g., batch effects, missing values) .

Data Synthesis & Reporting

Q. How to synthesize heterogeneous datasets from Symadex studies for meta-analyses?

  • Methodological Answer : Normalize data using Z-scores or log-transformation. Apply harmonization protocols (e.g., controlled vocabularies for variables) and impute missing data via multiple imputation. Tools like Python’s Pandas or SciPy enable automated preprocessing pipelines .

Q. What criteria define robustness in Symadex’s in vivo toxicity assessments?

  • Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing, including histopathology, organ weight ratios, and biomarker panels (e.g., ALT, creatinine). Use positive/negative controls to validate assay sensitivity. Statistical power analysis ensures adequate sample sizes to detect clinically relevant effects .

Tables: Key Methodological Considerations

Research Stage Critical Parameters Validation Techniques Relevant Evidence
Experimental DesignDosage range, control groupsPilot studies, power analysis
Data CollectionInstrument calibration, metadata standardsSNR thresholds, reference standards
Contradiction ResolutionOrthogonal assays, meta-analysisPRISMA guidelines, random-effects models
Computational ModelingParameter sensitivity, Bayesian calibrationNONMEM, Monte Carlo simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.